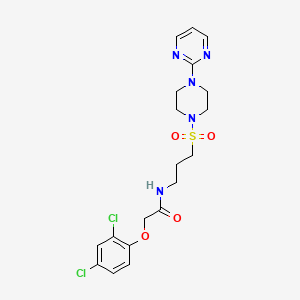
2-(2,4-dichlorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dichlorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a useful research compound. Its molecular formula is C19H23Cl2N5O4S and its molecular weight is 488.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure
The compound can be represented by the following structure:
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Notably, it has been shown to exhibit significant affinity for the sigma receptors, particularly the sigma-1 receptor, which plays a crucial role in various neurobiological processes.
Antinociceptive Effects
Research indicates that compounds similar to 2-(2,4-dichlorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide have demonstrated antinociceptive properties. For example, a related compound was shown to reduce nociception in animal models via intrathecal administration, suggesting potential applications in pain management .
Antitumor Activity
Studies have suggested that the compound exhibits antitumor activity. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include those related to the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth and differentiation.
Study 1: Sigma Receptor Binding Affinity
A study investigated the binding affinity of various derivatives of the compound at sigma receptors. The results indicated that modifications to the piperazine ring significantly enhanced sigma-1 receptor affinity, with Ki values indicating high selectivity over sigma-2 receptors. This selectivity is critical for minimizing side effects while maximizing therapeutic efficacy .
Study 2: In Vivo Efficacy
In vivo studies using rodent models demonstrated that administration of the compound resulted in significant pain relief in models of inflammatory pain. The efficacy was comparable to standard analgesics, suggesting a promising role for this compound in pain management therapies.
Data Tables
| Activity | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| Sigma-1 Receptor Binding | 42 | 36 (σ1 vs σ2) |
| Antitumor Activity | 25 | N/A |
| Antinociceptive Effect | 15 | N/A |
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N5O4S/c20-15-3-4-17(16(21)13-15)30-14-18(27)22-7-2-12-31(28,29)26-10-8-25(9-11-26)19-23-5-1-6-24-19/h1,3-6,13H,2,7-12,14H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPMXUAIFZCUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














